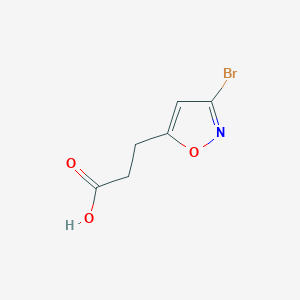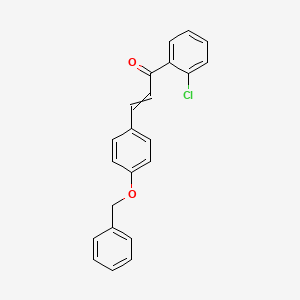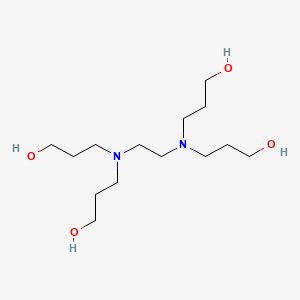
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H9Cl3O3S . It has a molecular weight of 351.64 .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichlorophenyl 4-methylbenzenesulfonate is1S/C13H9Cl3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 82 - 84 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Stability Studies
- Functionalized Free Radicals Synthesis: The synthesis of radicals related to 2,4,6-trichlorophenyl 4-methylbenzenesulfonate has been explored. The stability and electronic properties of these radicals were studied using UV-vis spectroscopy and EPR spectra analysis (Carilla et al., 1994).
Applications in Medical Imaging
- PET Tracer Synthesis: The compound has been used in synthesizing PET tracers for studying aromatase, an enzyme involved in estrogen production. This application is significant in medical imaging and cancer research (Erlandsson et al., 2008).
Polymer Research
- Copolymerization Studies: Research on copolymerization of 2,4,6-trichlorophenyl methacrylate (a derivative) with other monomers has been conducted. These studies are important for understanding the thermal properties and potential applications of these polymers in various industries (Demirci et al., 2017).
Environmental Analysis
- Molecularly Imprinted Polymer Development: The creation of molecularly imprinted polymers using 2,4,6-trichlorophenol as a template has been explored. These polymers are used for selective preconcentration of phenolic compounds in environmental water samples, highlighting their importance in environmental monitoring and analysis (Feng et al., 2009).
Adsorption and Removal of Toxic Compounds
- Activated Carbon Adsorption Studies: Research on the adsorption of 2,4,6-trichlorophenol on activated carbon demonstrates its effectiveness in removing toxic compounds from water sources. This is crucial for environmental protection and water treatment processes (Tümsek et al., 2015).
Photochemical Applications
- Photoacid Generators: Studies on the photochemical decomposition of compounds related to 2,4,6-trichlorophenyl 4-methylbenzenesulfonate have explored their potential as photoacid generators in polymer resists. This application is significant in the field of photolithography and electronics manufacturing (Plater et al., 2019).
Human Health Monitoring
- Development of Analytical Methods: The development of HPLC-MS/MS methods for determining environmental phenols, including 2,4,6-trichlorophenol derivatives, in human urine is important for monitoring human exposure to these compounds (Gavin et al., 2014).
Environmental Remediation
- Photocatalytic Removal: Research on the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder is important for environmental remediation and water purification (Gaya et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P402 + P404 (Store in a dry place. Store in a closed container) .
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPSNZVANNCQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323487 |
Source


|
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 4-methylbenzenesulfonate | |
CAS RN |
7466-04-8 |
Source


|
| Record name | NSC404096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-trichlorophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)


